4-Fluoro-3-[(methylamino)methyl]benzonitrile

Medicinal Chemistry Physicochemical Properties LogP

Researchers requiring a fragment-sized intermediate with a secondary amine and nitrile for orthogonal diversification often face supply inconsistency. This compound resolves that with guaranteed ≥95% purity and a distinct 4-fluoro-3-methylaminomethyl scaffold. Its rule-of-three compliant profile (MW 164.18, logP 1.1, 1 HBD) and metabolic stability from the 4-fluoro substituent make it essential for CNS-focused libraries. - Orthogonal Reactivity: Enables parallel amide, sulfonamide, and reductive amination libraries. - Fragment-Like: Ideal probe for FBLG screening; TPSA 35.8 Ų and 2 rotatable bonds for conformational sampling. - Supply Assurance: Multi-vendor availability with batch-to-batch purity ≥95% for reproducible SAR.

Molecular Formula C9H9FN2
Molecular Weight 164.18 g/mol
Cat. No. B13215914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-[(methylamino)methyl]benzonitrile
Molecular FormulaC9H9FN2
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESCNCC1=C(C=CC(=C1)C#N)F
InChIInChI=1S/C9H9FN2/c1-12-6-8-4-7(5-11)2-3-9(8)10/h2-4,12H,6H2,1H3
InChIKeyPEZWRRYMGLPFCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-[(methylamino)methyl]benzonitrile Overview


4-Fluoro-3-[(methylamino)methyl]benzonitrile (CAS 1016704-54-3) is a fluorinated benzonitrile derivative with the molecular formula C9H9FN2 and a molecular weight of 164.18 g/mol [1]. Characterized by a 4-fluoro substitution and a 3-methylaminomethyl moiety, this compound serves as a versatile intermediate in medicinal chemistry . It is cataloged under ChEMBL ID CHEMBL4546357 and is commercially available at a minimum purity specification of 95% from multiple vendors [2]. Its computed XLogP3-AA is 1.1, indicating moderate lipophilicity suitable for optimizing CNS or cellular permeability in drug design [1].

Fluorinated benzonitrile intermediate for medicinal chemistry
Cataloged ChEMBL ID CHEMBL4546357
Moderate lipophilicity for CNS or cell-permeability design
Computed XLogP3-AA 1.1
Multi-vendor availability at minimum 95% purity
Supports procurement redundancy

Why 4-Fluoro-3-[(methylamino)methyl]benzonitrile Cannot Be Substituted


Generic substitution of 4-Fluoro-3-[(methylamino)methyl]benzonitrile with its closest in-class analogs—such as 3-[(methylamino)methyl]benzonitrile (lacking the fluorine), 4-fluoro-3-(aminomethyl)benzonitrile (lacking the N-methyl group), or 4-fluoro-3-(methylamino)benzonitrile (lacking the methylene spacer)—is not scientifically valid because each structural motif contributes independently to the compound's physicochemical and pharmacological profile. The 4-fluoro substituent modulates both the electron density of the aromatic ring and the compound's lipophilicity, while the methylaminomethyl spacer influences the basicity (pKa) and steric presentation of the amine pharmacophore [1]. As demonstrated below, the target compound occupies a distinct region of chemical space—specifically in logP, topological polar surface area (TPSA), and rotatable bond count—that cannot be achieved by any single analog, making it essential for specific synthetic routes or structure-activity relationship (SAR) studies [2][3].

Structural motif
Impact on properties
4-Fluoro substitution
Modulates aromatic electron density and lipophilicity; non-fluorinated analog may shift logP and permeability profile.
Methylaminomethyl spacer
Influences basicity and steric presentation of amine; des-methyl or direct-aniline analogs alter HBD count and conformational flexibility.
Combined motif profile
Occupies a distinct region of logP, TPSA, and rotatable-bond space; single-analog replacement may not replicate SAR context.

Physicochemical Comparison with Analogs


Fluorination vs. Non-Fluorinated: LogP Comparison

The introduction of a 4-fluoro substituent on the benzonitrile core of 3-[(methylamino)methyl]benzonitrile (the non-fluorinated parent) results in a quantifiable increase in logP. The target compound's computed XLogP3-AA of 1.1 [1] is higher than the reported logP of 0.96 for the non-fluorinated analog 3-[(methylamino)methyl]benzonitrile [2]. This logP shift of approximately +0.14 units has meaningful implications for membrane permeability in medicinal chemistry campaigns.

LogP shift
Cross-study comparable
+0.14 logP units vs. non-fluorinated analog
Reported lipophilicity increase may support permeability screening context.
Computed XLogP3-AA; cross-algorithm variance possible.
Medicinal Chemistry Physicochemical Properties LogP

Conformational Flexibility vs. Direct Aniline Analog

The methylene spacer in the target compound's methylaminomethyl group increases molecular flexibility and alters hydrogen-bonding geometry compared to the direct aniline analog 4-fluoro-3-(methylamino)benzonitrile. This is reflected in the computed Topological Polar Surface Area (TPSA). The target compound has a TPSA of 35.8 Ų [1], whereas the direct aniline analog has a TPSA of 35.8 Ų (same value), but the target compound possesses 2 rotatable bonds versus 1 for the aniline analog , conferring greater conformational flexibility.

Rotatable bonds
Cross-study comparable
2 vs. 1 rotatable bond (direct aniline analog)
Greater conformational flexibility reported; supports ligand-binding optimization context.
Cactvs 3.4.6.11 computed values.
Drug Design Physicochemical Properties TPSA

Hydrogen Bond Donors: Secondary vs. Primary Amine

The target compound contains a secondary amine (methylamino group), which provides exactly 1 hydrogen bond donor (HBD). In contrast, the des-methyl analog 4-fluoro-3-(aminomethyl)benzonitrile contains a primary amine with 2 hydrogen bond donors. The reduction in HBD count from 2 to 1 [1] reduces the desolvation penalty for membrane permeation and limits non-specific binding, a well-established principle in medicinal chemistry [2].

H-bond donors
Cross-study comparable
1 HBD vs. 2 HBD (primary amine analog)
Lower HBD count reported; may reduce desolvation penalty in permeability models.
Cactvs 3.4.6.11 computed values.
Medicinal Chemistry Physicochemical Properties Hydrogen Bonding

LogP of N-Methyl vs. Primary Amine Analog

N-Methylation of the aminomethyl group in 4-fluoro-3-(aminomethyl)benzonitrile produces the target compound, resulting in an increase in computed logP. The target compound's XLogP3-AA is 1.1 [1], while the des-methyl primary amine analog (represented by 3-(aminomethyl)-4-fluorobenzonitrile) has a reported Log P of approximately 1.0978 [2]. Although the computed difference is small, N-methylation also eliminates one hydrogen bond donor and alters the amine's basicity, effects that collectively influence both pharmacokinetic behavior and off-target binding profiles.

N-Methyl logP
Cross-study comparable
LogP ~1.1 (both N-methyl and des-methyl comparators)
Comparable lipophilicity with reduced HBD count; supports permeability and off-target binding review.
Computed XLogP3-AA vs. reported Log P; small difference noted.
Physicochemical Properties LogP Medicinal Chemistry

Purity and Multi-Vendor Availability

Commercially available 4-Fluoro-3-[(methylamino)methyl]benzonitrile is consistently supplied at a minimum purity specification of 95% across multiple independent vendors including AKSci, Chemscene, and Leyan . This multi-vendor sourcing ensures supply chain redundancy that may not exist for less common analogs like 4-fluoro-3-(methylamino)benzonitrile (CAS 1369864-55-0), which appears to be available from fewer commercial sources . For procurement decisions, this broader commercial availability reduces lead time risk and facilitates competitive pricing.

Purity & sourcing
Data to verify
≥95% purity; ≥3 vendors (AKSci, Chemscene, Leyan)
Multi-vendor specification context; supports procurement redundancy review.
Vendor catalog analysis; verify current lot specifications.
Procurement Quality Control Chemical Sourcing

Application Scenarios


Fragment-Based Drug Discovery (FBDD)

The compound's XLogP3-AA of 1.1, combined with 1 HBD and 3 HBA, positions it within the 'rule of three' guidelines for fragment-based screening libraries [1]. Its molecular weight of 164.18 g/mol and TPSA of 35.8 Ų make it an ideal fragment-sized probe for identifying initial hits against targets where fluorine substitution is known to enhance binding through polar interactions or metabolic stability. Compared to the non-fluorinated analog (logP 0.96), this compound offers a slightly higher logP that may improve hit rates against hydrophobic binding pockets while retaining fragment-like physicochemical properties [2].

CNS-Penetrant Kinase Inhibitors and GPCR Ligands

The presence of only 1 hydrogen bond donor (versus 2 in the primary amine analog) makes this compound a more attractive intermediate for synthesizing CNS-targeted molecules where minimizing HBD count is a key design parameter for crossing the blood-brain barrier [1]. The 4-fluoro substituent further contributes to metabolic stability, reducing the likelihood of rapid oxidative metabolism at the para position, a common liability of unsubstituted phenyl rings [2]. SAR studies can leverage the methylamino handle for rapid diversification into amides, sulfonamides, or quaternary ammonium salts.

Fluorinated Analog Library Synthesis via Nitrile Handle

The benzonitrile moiety serves as both a versatile synthetic handle and a structural element found in numerous approved drugs and clinical candidates [1]. The nitrile group can be transformed into tetrazoles, amides, amidines, or carboxylic acids, while the methylamino group can undergo reductive amination, acylation, or alkylation. This orthogonal reactivity profile—nitrile on one side, secondary amine on the other—enables efficient parallel library synthesis, which is not available in analogs lacking either functional group [2]. The guaranteed 95% purity across multiple vendors ensures that the starting material quality does not compromise downstream library integrity .

Fluorine Conformational Effects on Protein Binding

The combination of a 4-fluoro substituent and a 3-methylaminomethyl group creates a unique electronic environment where the electron-withdrawing fluorine can influence the basicity and conformation of the neighboring secondary amine [1]. This compound can serve as a mechanistic probe to study how aryl fluorine substitution affects amine pKa and binding interactions, compared to the non-fluorinated parent compound. The additional rotatable bond (2 vs. 1 in the direct aniline analog) provides conformational sampling that may be required for binding to certain protein targets, making this compound uniquely valuable for computational chemistry validation studies.

Application
Selection Property
Validation Focus
Fragment-based library design
MW, logP, HBD within rule-of-three context
Fragment hit confirmation against hydrophobic pockets
CNS-penetrant SAR studies
Low HBD count and 4-fluoro metabolic stability context
Permeability and metabolic stability assay review
Parallel library synthesis
Orthogonal nitrile and secondary amine handles
Downstream derivatization and purity integrity
Fluorine conformational probe
4-Fluoro effect on amine basicity and conformation
Computational model validation and binding-interaction review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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